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Compound of Interest

Compound Name: Ravenine

Cat. No.: B120983

Executive Summary

This document addresses the request for an in-depth technical guide on the theoretical models
of interaction for the molecule Ravenine. Initial research confirms that Ravenine is a known
alkaloid compound isolated from the root bark of Dictamnus dasycarpus.[1] It is identified by
the CAS Number 20105-22-0 and has a molecular formula of C15H17NO2.[1][2][3]

However, a comprehensive search of publicly available scientific literature and databases
reveals a significant gap in the understanding of Ravenine's biological activity. At present,
there is no documented research on its mechanism of action, molecular interactions, or
associated signaling pathways. Consequently, the development of theoretical or computational
models of its interaction is not yet possible. This guide outlines the known physicochemical
properties of Ravenine and details the foundational experimental protocols that would be
necessary to elucidate its biological function, thereby enabling future theoretical modeling.

Physicochemical Properties of Ravenine

Quantitative data on the biological activity of Ravenine, such as binding affinities or inhibitory
concentrations, are not available in the current body of scientific literature. The table below
summarizes the known physicochemical properties of the compound.
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Property Value Source
Molecular Formula C15H17NO2 [1112]
Molecular Weight 243.30 g/mol [2][3]

1-methyl-4-(3-methylbut-2-
IUPAC Name o [2]
enoxy)quinolin-2-one

CAS Number 20105-22-0 [11121[31[4]
XLogP3-AA 2.7 (2]
Hydrogen Bond Donor Count 0 [2]
Hydrogen Bond Acceptor

C);untg p 2 13
Rotatable Bond Count 3 [3]

Proposed Foundational Research Workflow

To build theoretical models of Ravenine's interactions, a foundational understanding of its
biological activity must first be established. This involves a systematic progression from target
identification to quantitative interaction analysis. The following experimental workflow is
proposed as a necessary precursor to any modeling studies.
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Caption: Proposed workflow for elucidating Ravenine's biological activity.
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Detailed Methodologies for Key Future Experiments

The following sections detail the experimental protocols required to generate the data

necessary for future modeling of Ravenine's interactions.

Target Identification via Affinity Chromatography-Mass
Spectrometry

Immobilization of Ravenine: Covalently attach Ravenine to a solid support (e.g., NHS-
activated sepharose beads) to create an affinity matrix. A linker arm may be necessary to
ensure the binding site of Ravenine remains accessible.

Cell Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue
homogenate under non-denaturing conditions to preserve protein complexes.

Affinity Chromatography: Incubate the cell lysate with the Ravenine-conjugated beads.
Wash extensively with buffer to remove non-specific binders.

Elution: Elute the specifically bound proteins using a competitive ligand, a change in pH, or
by denaturing the proteins.

Protein Identification: Resolve the eluted proteins by SDS-PAGE and identify the protein
bands of interest using in-gel digestion followed by LC-MS/MS analysis.

Quantitative Binding Affinity Measurement using
Surface Plasmon Resonance (SPR)

Immobilization of Target Protein: Covalently immobilize the purified, validated target protein
onto a sensor chip surface.

Analyte Preparation: Prepare a dilution series of Ravenine in a suitable running buffer.

Binding Measurement: Inject the different concentrations of Ravenine across the sensor
surface. The binding of Ravenine to the immobilized target will cause a change in the
refractive index, which is measured in real-time as a response unit (RU).
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» Data Analysis: Fit the resulting sensorgrams (RU vs. time) to a suitable binding model (e.qg.,
1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant
(kd), and the equilibrium dissociation constant (KD).

Elucidation of Signaling Pathways via Phospho-
proteomics

o Cell Treatment: Treat a relevant cell model with Ravenine at a predetermined effective
concentration and for various time points. Include a vehicle control.

» Protein Extraction and Digestion: Lyse the cells, extract total protein, and perform a protein
quantification assay. Digest the proteins into peptides using an enzyme such as trypsin.

» Phosphopeptide Enrichment: Enrich for phosphorylated peptides from the complex mixture
using techniques like Titanium Dioxide (TiO2) chromatography or Immobilized Metal Affinity
Chromatography (IMAC).

e LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution mass
spectrometry to identify and quantify changes in phosphorylation sites across the proteome
in response to Ravenine treatment.

» Bioinformatic Analysis: Use pathway analysis software to map the significantly altered
phosphoproteins to known signaling pathways to generate hypotheses about Ravenine's
mechanism of action.

Conclusion and Future Outlook

While Ravenine is a chemically defined natural product, its biological role remains
uncharacterized. The absence of data on its molecular interactions and signaling effects makes
the development of theoretical models currently unfeasible. The immediate focus for
researchers and drug development professionals should be on the foundational experimental
work outlined in this guide. By systematically identifying its molecular targets, quantifying
binding interactions, and mapping its effects on cellular pathways, the scientific community can
generate the necessary data to build robust and predictive theoretical models of Ravenine's
activity. This will be the critical next step in exploring its potential as a therapeutic agent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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